Glycemic Index (GI) and Insulinemic Index (II): Erythritol Scores Zero
In a comprehensive meta-analysis of the polyol literature, erythritol exhibited a glycemic index (GI) of 0 and an insulinemic index (II) of 2, compared with xylitol (GI 13, II 11), sorbitol (GI 9, II 11), maltitol (GI 35, II 27), and sucrose (GI 65) [1]. Erythritol and mannitol were the only two polyols achieving a GI of 0; however, mannitol's low solubility and higher laxation potential limit its formulation utility [1]. These values were derived from glycaemia and insulinaemia data following polyol ingestion in normal, type 1 diabetic, and type 2 diabetic subjects, and were independent of intake up to 50 g [1].
| Evidence Dimension | Glycemic Index (GI) / Insulinemic Index (II) |
|---|---|
| Target Compound Data | Erythritol: GI 0, II 2 |
| Comparator Or Baseline | Xylitol: GI 13, II 11; Sorbitol: GI 9, II 11; Maltitol: GI 35, II 27; Sucrose: GI 65, II 43 |
| Quantified Difference | Erythritol GI is 13 points lower than xylitol (the next-closest polyol with GI >0) and 65 points lower than sucrose; II is 9 points lower than xylitol |
| Conditions | Meta-analysis of human glycaemic/insulinaemic response data; GI expressed on glucose = 100 scale; intakes up to 50 g; subjects included normal, type 1 diabetic, and type 2 diabetic individuals [1] |
Why This Matters
For formulators targeting diabetic-friendly or ketogenic-positioned products, erythritol's GI of 0 is a non-negotiable differentiator: xylitol (GI 13) and maltitol (GI 35) generate measurable glycemic responses that disqualify them from zero-glycemic-impact claims.
- [1] Livesey G. Health potential of polyols as sugar replacers, with emphasis on low glycaemic properties. Nutrition Research Reviews. 2004;17(1):43–62. doi:10.1079/NRR200371. View Source
